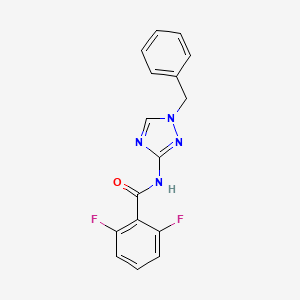![molecular formula C21H18Cl3N3O2 B10939254 [4-(3-Chlorobenzyl)piperazin-1-yl][5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B10939254.png)
[4-(3-Chlorobenzyl)piperazin-1-yl][5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-CHLOROBENZYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL]METHANONE: is a complex organic compound with the molecular formula C17H16Cl3N3O It is characterized by the presence of a piperazine ring substituted with a chlorobenzyl group and an isoxazole ring substituted with dichlorophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-CHLOROBENZYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL]METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the piperazine ring.
Isoxazole Ring Formation: The isoxazole ring is formed through cycloaddition reactions involving alkynes and nitrile oxides.
Final Coupling: The final step involves coupling the piperazine and isoxazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the chlorobenzyl group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing new therapeutic agents for various diseases.
Industry:
Mechanism of Action
The mechanism of action of [4-(3-CHLOROBENZYL)PIPERAZINO][5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by forming stable complexes. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- [4-(4-CHLOROBENZYL)PIPERAZINO][2,5-DICHLOROPYRIDIN-4-YL]METHANONE .
- [4-(3-CHLOROBENZYL)-1-PIPERAZINYL][5-CHLORO-2-THIENYL]METHANONE .
Comparison:
- Structural Differences: The presence of different substituents on the piperazine and isoxazole rings distinguishes these compounds from each other .
- Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents, affecting their chemical behavior and applications .
- Applications: While all these compounds have potential applications in medicinal chemistry, their specific uses may differ based on their unique properties .
Properties
Molecular Formula |
C21H18Cl3N3O2 |
|---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C21H18Cl3N3O2/c22-15-3-1-2-14(10-15)13-26-6-8-27(9-7-26)21(28)19-12-20(29-25-19)17-5-4-16(23)11-18(17)24/h1-5,10-12H,6-9,13H2 |
InChI Key |
DVUPIHFKXAHYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=NOC(=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10939174.png)
![3-(3-nitro-1H-pyrazol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B10939179.png)
![2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B10939187.png)
![2-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10939191.png)
![ethyl 3-[(benzyloxy)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10939198.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10939200.png)

![methyl 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10939220.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939227.png)
![2-({3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10939228.png)
![4-[(4-ethylphenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B10939241.png)
![[4-(ethylsulfonyl)piperazin-1-yl][6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10939246.png)
![N-(3,4-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10939258.png)
![N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939260.png)
